molecular formula C13H11ClN2O2S B2559918 N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide CAS No. 1096535-32-8

N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B2559918
CAS No.: 1096535-32-8
M. Wt: 294.75
InChI Key: YBCIXXNZWCGPBB-XNTDXEJSSA-N
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Description

“N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide” is a chemical compound with the linear formula C13H11ClN2O2S . It has a molecular weight of 294.76 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClN3O3S/c14-7-13(18)10-6-11(15-8-10)9-16-17-21(19,20)12-4-2-1-3-5-12/h1-6,8-9,15,17H,7H2/b16-9+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical and Chemical Properties Analysis

“N’-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide” is a solid compound . It has a molecular weight of 294.76 and a linear formula of C13H11ClN2O2S .

Scientific Research Applications

Urease Inhibitory Potential

A study by Arshia et al. (2019) synthesized a range of benzophenone sulfonamide hybrids, including N'-[(1E)-(2-chlorophenyl)methylidene]benzenesulfonohydrazide derivatives. These compounds were screened for their urease enzyme inhibitory activity, showing potent activity with IC50 values in the range of 3.90-17.99 µM. These compounds outperformed the standard acetohydroxamic acid, suggesting their potential as effective urease inhibitors. The study combined both in vitro and in silico methods to understand the binding interactions of these compounds with the active sites of the urease enzyme (Arshia et al., 2019).

Crystal Structure Analysis

Salian, Foro, and Gowda (2018) investigated the crystal structures of derivatives of this compound, examining the impact of substitution on structural and supramolecular features. This research contributes to the understanding of the molecular structure and potential applications of such compounds (Salian, Foro, & Gowda, 2018).

Corrosion Inhibition

Ichchou et al. (2019) studied the use of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media. This research highlights the potential application of these compounds in industrial settings, particularly for protecting metals against corrosion (Ichchou et al., 2019).

Electrochemical Sensor Development

Hussain et al. (2018) developed selective ionic sensors based on derivatives of benzenesulfonohydrazide for detecting heavy metal ions like cobalt (Co2+) and yttrium (Y3+). This research indicates the potential of these compounds in environmental monitoring and public safety applications (Hussain et al., 2018).

Nonlinear Optical Analysis

Khan et al. (2020) synthesized hydrazide derivatives and conducted a comparative experimental and theoretical exploration of their structural, spectral, and electronic properties. This research suggests potential technological applications of these compounds in fields like nonlinear optics (Khan et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCIXXNZWCGPBB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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